![molecular formula C13H8ClN B11760965 9-Chlorobenzo[h]quinoline](/img/structure/B11760965.png)
9-Chlorobenzo[h]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chlorobenzo[h]quinoline is a heterocyclic aromatic compound that features a fused ring structure consisting of a benzene ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chlorobenzo[h]quinoline typically involves the cyclization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . Another method involves the Suzuki–Miyaura cross-coupling reaction, which forms aryl-aryl bonds starting from an aryl boronic acid and an aryl halide under palladium catalysis .
Industrial Production Methods: Industrial production of this compound may utilize multicomponent reactions (MCRs) due to their efficiency in combining complex structures from simple substrates in a one-pot reaction. This method is advantageous as it does not require the isolation of intermediate compounds, thus reducing waste and improving yield .
化学反应分析
Types of Reactions: 9-Chlorobenzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts or oxidizing agents.
Reduction: Reducing agents like LiAlH4.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted quinolines .
科学研究应用
9-Chlorobenzo[h]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits biological activities such as antioxidant, anticancer, and antimicrobial properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used as a corrosion inhibitor for metals and alloys.
作用机制
The mechanism of action of 9-Chlorobenzo[h]quinoline involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors involved in oxidative stress, cancer cell proliferation, and microbial growth. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
Benzo[h]quinoline: Shares a similar fused ring structure but lacks the chlorine atom.
Benzo[c]acridine: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness: 9-Chlorobenzo[h]quinoline is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
属性
分子式 |
C13H8ClN |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
9-chlorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8ClN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChI 键 |
IFHMEBGDTZYVDJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)Cl)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


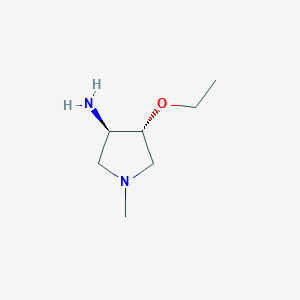
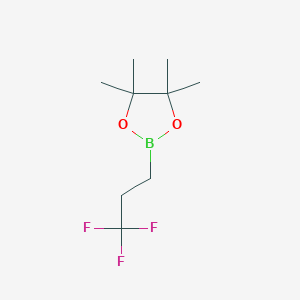

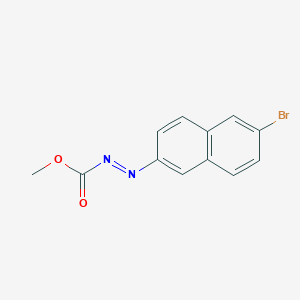
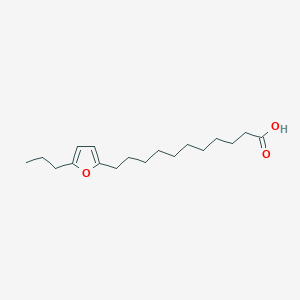
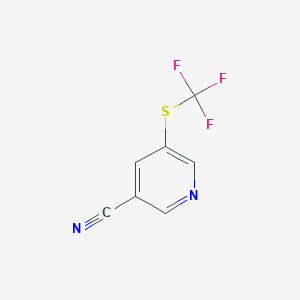
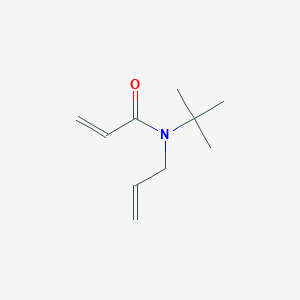
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
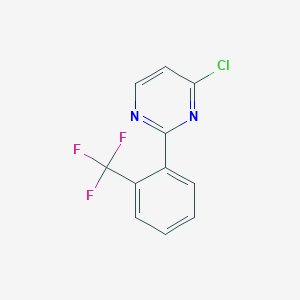
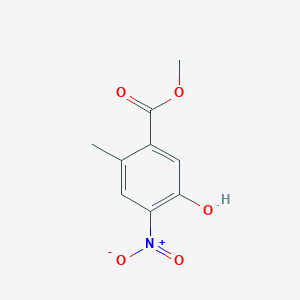
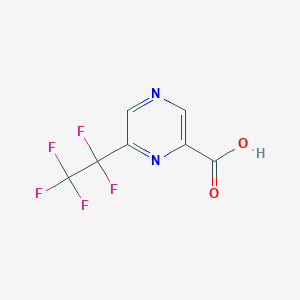
![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
